Romifidine-d4 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

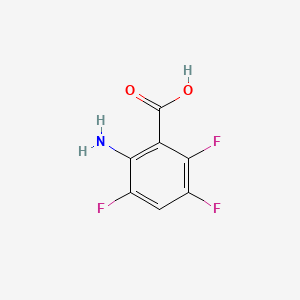

Romifidine-d4 Hydrochloride is a deuterated derivative of Romifidine, primarily used in pharmacokinetic research and biological analysis . It is a hydrochloride salt with the chemical formula C13H18D4ClN3 and a relative molecular mass of 262.78 . Romifidine itself is a veterinary drug utilized as a sedative, mainly in large animals such as horses .

作用机制

Target of Action

Romifidine-d4 Hydrochloride, a deuterium-labeled variant of Romifidine, primarily targets the α2-adrenergic receptor subtype . This receptor plays a crucial role in the central nervous system, mediating a wide range of physiological effects such as sedation, analgesia, and decreased sympathetic outflow .

Mode of Action

This compound acts as an agonist at the α2-adrenergic receptor . By binding to this receptor, it mimics the action of natural neurotransmitters and triggers a response, leading to a decrease in neurotransmitter release. This results in sedative and analgesic effects .

Biochemical Pathways

Its action on the α2-adrenergic receptor is known to influence several downstream effects, including a decrease in camp production, inhibition of calcium channels, and activation of inwardly rectifying potassium channels . These changes contribute to the overall sedative and analgesic effects of the drug.

Pharmacokinetics

Studies on romifidine have shown that it has a long terminal elimination half-life This suggests that the drug is slowly eliminated from the body, which could contribute to its long-lasting effects

Result of Action

The primary result of this compound’s action is sedation and analgesia , particularly in large animals like horses . It has been observed to cause a significant reduction in heart rate and cardiac index, and an increase in mean arterial pressure . The decline in cardiovascular and sedative effects correlates with the decline in plasma Romifidine concentration .

Action Environment

The action of this compound can be influenced by various environmental factors, although specific details are not fully known. Factors such as the animal’s health status, age, and concurrent medications can potentially affect the drug’s action, efficacy, and stability. It’s also worth noting that Romifidine is often used alongside other sedative or analgesic drugs such as ketamine or butorphanol , which can also influence its effects.

生化分析

Biochemical Properties

Romifidine-d4 Hydrochloride interacts with the α2 adrenergic receptor subtype . It acts as an agonist at this receptor, meaning it binds to the receptor and activates it . The nature of these interactions is such that this compound can influence biochemical reactions within the body .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the α2 adrenergic receptor subtype . As an agonist, it binds to this receptor and activates it . This activation can lead to changes in gene expression and potentially influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the effects of Romifidine, the non-deuterated form, can be observed for extended periods in horses .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, in horses, the administration of 40 μg/kg IV Romifidine produced a sedate/drowsy appearance for at least 45 minutes .

Metabolic Pathways

This compound is involved in metabolic pathways related to the α2 adrenergic receptor

准备方法

The preparation of Romifidine-d4 Hydrochloride involves synthesizing the deuterated derivative of Romifidine and then reacting it with hydrochloric acid to obtain the hydrochloride salt . The specific preparation method may vary depending on the experimental conditions or research purposes and needs to be adjusted accordingly .

化学反应分析

Romifidine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Romifidine-d4 Hydrochloride is primarily used in pharmacokinetic research and biological analysis . Its applications include:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Romifidine in various conditions.

Biology: Employed in biological assays to understand the interaction of Romifidine with biological systems.

Medicine: Utilized in veterinary medicine research to study the pharmacokinetics and pharmacodynamics of Romifidine.

Industry: Used in the production of stable isotope-labeled compounds for research and development purposes.

相似化合物的比较

Romifidine-d4 Hydrochloride is similar to other alpha-2 adrenergic receptor agonists, such as:

Clonidine: Used in human medicine for hypertension and attention deficit hyperactivity disorder.

Dexmedetomidine: Used as a sedative in intensive care settings.

Xylazine: Used as a sedative and analgesic in veterinary medicine.

This compound is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies and biological analysis .

属性

CAS 编号 |

1329834-57-2 |

|---|---|

分子式 |

C9H10BrClFN3 |

分子量 |

298.577 |

IUPAC 名称 |

N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |

InChI 键 |

SDXVSIWCVTYYQN-HGFPCDIYSA-N |

SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |

同义词 |

N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride; STH 2130Cl; Sedivet; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)

![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)

![3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone](/img/structure/B589276.png)